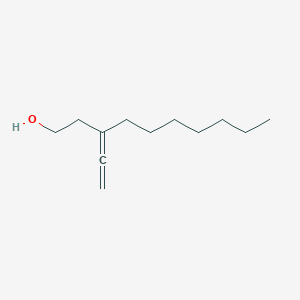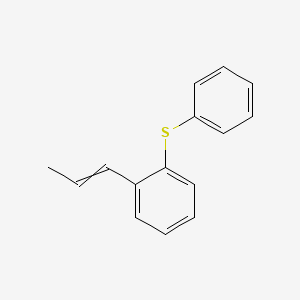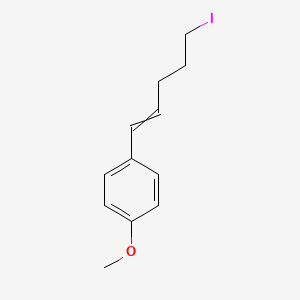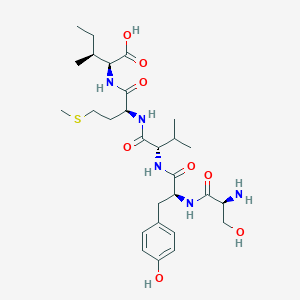
3-Ethenylidenedecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenylidenedecan-1-OL is an organic compound with the molecular formula C12H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a long carbon chain. This compound is notable for its unique structure, which includes an ethenylidene group, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidenedecan-1-OL typically involves the reaction of decanal with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethenylidene group. Common catalysts used in this process include transition metal complexes, which help in the activation of the ethylene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of heterogeneous catalysts, which can be easily separated and reused, is also common in industrial production.
化学反应分析
Types of Reactions
3-Ethenylidenedecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of decanal or decanoic acid.
Reduction: Formation of decane.
Substitution: Formation of halogenated derivatives, such as 3-chlorodecan-1-OL.
科学研究应用
3-Ethenylidenedecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
作用机制
The mechanism of action of 3-Ethenylidenedecan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, affecting their activity. Additionally, the ethenylidene group can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
1-Decanol: A primary alcohol with a similar carbon chain length but lacking the ethenylidene group.
3-Decyn-1-OL: An alcohol with a triple bond in the carbon chain, offering different reactivity and applications.
3-Hexyn-1-OL: A shorter-chain alcohol with a triple bond, used in fragrance synthesis.
Uniqueness
3-Ethenylidenedecan-1-OL is unique due to the presence of the ethenylidene group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
属性
CAS 编号 |
821783-03-3 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-12(4-2)10-11-13/h13H,2-3,5-11H2,1H3 |
InChI 键 |
BNNDQPHWGWVXSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=C=C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)


![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)



![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
